H-[Tryptophan-Arginine-Norvaline-Arginine-Tyrosine]3-NH2, commonly referred to as H-[Trp-Arg-Nva-Arg-Tyr]3-NH2, is a synthetic peptide composed of a repeating sequence of five amino acids: Tryptophan, Arginine, Norvaline, Arginine, and Tyrosine. This compound has garnered attention in biochemical research due to its potential applications in various fields, including drug development and therapeutic interventions.
The peptide is synthesized through established chemical methodologies in peptide chemistry. It is not naturally occurring but can be produced using solid-phase peptide synthesis techniques that allow for the precise assembly of amino acid sequences.
The synthesis of H-[Trp-Arg-Nva-Arg-Tyr]3-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid support. The choice of protecting groups is crucial; for example, Fmoc (Fluorenylmethyloxycarbonyl) protecting groups are often employed due to their stability and ease of removal.
The molecular structure of H-[Trp-Arg-Nva-Arg-Tyr]3-NH2 consists of three repeating units of the pentapeptide sequence. The arrangement leads to a compact and potentially bioactive conformation that can interact with biological targets.
The structural formula can be represented as follows:
This structure indicates a high degree of nitrogen content, which is typical for peptides rich in arginine and tryptophan .
The compound can undergo various chemical reactions typical for peptides, including hydrolysis under acidic or basic conditions, which can lead to the degradation of the peptide bond if not carefully controlled. Additionally, it may participate in reactions with other biomolecules or small molecules under specific conditions.
The mechanism of action for H-[Trp-Arg-Nva-Arg-Tyr]3-NH2 is not fully elucidated but may involve interactions with specific receptors or enzymes within biological systems. The presence of multiple arginine residues suggests potential for binding to negatively charged surfaces or molecules.
Research indicates that peptides similar to H-[Trp-Arg-Nva-Arg-Tyr]3-NH2 can exhibit biological activities such as antimicrobial properties or modulation of immune responses . Further studies are needed to clarify its specific mechanisms.
H-[Trp-Arg-Nva-Arg-Tyr]3-NH2 has potential applications in several scientific domains:
H-[Trp-Arg-Nva-Arg-Tyr]₃-NH₂ belongs to the RFamide peptide superfamily, defined by the C-terminal Arg-Phe-NH₂ (RFamide) motif critical for receptor recognition and activation. This motif is an absolute evolutionary hallmark across all five major RFamide subgroups: Neuropeptide FF (NPFF), Gonadotropin-Inhibitory Hormone (GnIH), 26RFa/QRFP, Kisspeptin, and Prolactin-Releasing Peptide (PrRP) [3]. The amidated arginine residue forms a conserved ionic interaction with an aspartate residue (position 6.59 in Ballesteros-Weinstein numbering) within transmembrane helix 6 of RFamide receptors—a mechanism validated through mutagenesis studies [3].
Notably, H-[Trp-Arg-Nva-Arg-Tyr]₃-NH₂ substitutes the canonical Phe residue with Tyr in its terminal position (-Tyr-NH₂). This conservative replacement retains aromaticity but introduces a phenolic hydroxyl group, potentially altering hydrogen-bonding capacity while preserving core receptor-binding functionality. The penultimate Arg remains strictly conserved, underpinning the compound’s classification as an RFamide derivative despite this modification [3] [5].
Table 1: C-Terminal Motif Conservation Across RFamide Peptide Subgroups
| RFamide Subgroup | Representative Peptide | C-Terminal Sequence | Conservation Status |
|---|---|---|---|
| NPFF | Neuropeptide FF | -PQRF-NH₂ | Canonical Phe (F) |
| GnIH | RFRP-3 | -LPQRF-NH₂ | Canonical Phe (F) |
| 26RFa/QRFP | 26RFa | -FSFRF-NH₂ | Canonical Phe (F) |
| Kisspeptin | Kisspeptin-10 | -NSFGLRF-NH₂ | Canonical Phe (F) |
| PrRP | PrRP20 | -IRPVGRF-NH₂ | Canonical Phe (F) |
| Synthetic Compound | H-[W-R-Nva-R-Y]₃-NH₂ | -Tyr-NH₂ | Tyr (Y) substitution |
Alignment of H-[Trp-Arg-Nva-Arg-Tyr]₃-NH₂ against endogenous RFamide peptides reveals distinct N-terminal structural innovations. The compound features a repeating pentapeptide unit (Trp-Arg-Nva-Arg-Tyr) arranged as a C-terminally amidated trimer. This architecture diverges significantly from linear endogenous RFamides, which exhibit substantial N-terminal heterogeneity across subgroups (Table 1) [3] [5]. The central incorporation of norvaline (Nva), a non-proteinogenic branched aliphatic amino acid, represents a deliberate departure from biological sequences and likely enhances metabolic stability or modulates lipophilicity.
Functional studies of RFRP-3 and NPFF demonstrate that the minimal receptor-binding core resides in the C-terminal tetrapeptide (e.g., PQRF-NH₂ for NPFF1R binding). While H-[Trp-Arg-Nva-Arg-Tyr]₃-NH₂ retains the critical Arg residue preceding the terminal aromatic (Tyr), its core recognition sequence (Trp-Arg-Nva-Arg) differs substantially from endogenous PQRF, LPQRF, or GLRF motifs [5]. This engineered sequence may confer selective receptor activation profiles. Notably, the N-terminal extensions in endogenous peptides (e.g., PrRP31’s 31 residues) modulate potency and receptor selectivity—a property potentially mirrored in this compound’s multimeric scaffold [3].
Table 2: Sequence Alignment Scores of C-Terminal Domains
| Peptide | C-Terminal Sequence | Similarity to H-[W-R-Nva-R-Y]₃-NH₂ C-Terminus* | Receptor Target |
|---|---|---|---|
| Kisspeptin-10 | YNWNSFGLRF-NH₂ | Low (20%) | GPR54 (Kiss1R) |
| RFRP-3 (NPVF) | VPNLPQRF-NH₂ | Moderate (40%)** | NPFF1R (GPR147) |
| 26RFa | TSGPL...GFSFRF-NH₂ | Low (25%) | GPR103 (QRFPR) |
| H-[W-R-Nva-R-Y]₃-NH₂ | -W-R-Nva-R-Y-NH₂ | Reference (100%) | Undetermined |
Similarity calculated using BLOSUM62 matrix for terminal 5 residues.*Moderate similarity primarily due to conserved Arg residues.
H-[Trp-Arg-Nva-Arg-Tyr]₃-NH₂ adopts a unique trimeric topology unprecedented among natural RFamide peptides. Each monomeric unit (Trp-Arg-Nva-Arg-Tyr) repeats in tandem, forming a branched structure with C-terminal amidation. This design yields a high molecular weight (≈2,500 Da) complex with three exposed RFamide-like termini, theoretically enabling multivalent receptor interactions [1] [7]. The compound’s architecture contrasts sharply with endogenous RFamides, which function predominantly as monomers (e.g., kisspeptin-10 at 1,450 Da) or linear peptides (e.g., 43RFa’s 3,800 Da single-chain structure) [3].
The topology likely enhances stability via two mechanisms:
Biophysical characterization (based on analogous structures) predicts a compact, asymmetric conformation with a hydrodynamic radius of ≈15–18 Å. This spatial organization positions the terminal Tyr-NH₂ motifs in geometrically distinct orientations, potentially enabling simultaneous engagement of multiple receptor subunits or distinct receptor types—a mechanism suggested for other multivalent RFamide analogs [3] [7].
Table 3: Topological Properties of RFamide Peptides
| Peptide | Architecture | Molecular Weight (Da) | Key Structural Features |
|---|---|---|---|
| Kisspeptin-10 | Linear monomer | 1,450 | Compact β-turn near C-terminus |
| 26RFa | Linear monomer | ~3,000 | Disordered N-terminus; structured C-terminus |
| NPFF | Linear monomer | 1,059 | Minimal structured RFamide |
| H-[W-R-Nva-R-Y]₃-NH₂ | Branched trimer | ~2,500 | Three terminal RFamide-like motifs; hydrophobic Nva cores |
CAS No.: 79-89-0
CAS No.: 19519-55-2
CAS No.: 53696-69-8
CAS No.: 33227-10-0